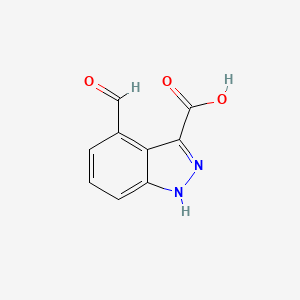

4-Formyl-1H-indazole-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-formyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-4-5-2-1-3-6-7(5)8(9(13)14)11-10-6/h1-4H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXPLHNPOMKHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NN=C2C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646450 | |

| Record name | 4-Formyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-90-4 | |

| Record name | 4-Formyl-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Investigations of 4 Formyl 1h Indazole 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules. For 4-Formyl-1H-indazole-3-carboxylic acid, DFT calculations, often using the B3LYP hybrid functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry. nih.gov This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

The output of these calculations includes precise predictions of bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's stability and steric properties.

| Parameter | Bond/Atoms | Typical Predicted Value (Å or °) | Description |

|---|---|---|---|

| Bond Length | C=O (Carboxyl) | ~1.21 Å | The length of the double bond in the carboxylic acid group. |

| Bond Length | C=O (Formyl) | ~1.22 Å | The length of the double bond in the aldehyde group. |

| Bond Length | O-H (Carboxyl) | ~0.97 Å | The length of the hydroxyl bond in the carboxylic acid group. |

| Bond Length | N-N (Indazole) | ~1.35 Å | The length of the nitrogen-nitrogen bond within the pyrazole (B372694) ring. |

| Bond Angle | O=C-O (Carboxyl) | ~123° | The angle defining the geometry of the carboxylic acid group. |

| Dihedral Angle | C-C-C=O (Formyl) | Variable | The torsion angle describing the orientation of the formyl group relative to the indazole ring. |

Molecular Electrostatic Potential (MEP) analysis is a vital tool for predicting chemical reactivity. An MEP map illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich or electron-poor. This information helps in understanding intermolecular interactions and predicting the sites for nucleophilic and electrophilic attacks.

For this compound, the MEP map would reveal the following features:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of both the carboxyl and formyl groups.

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. The most positive potential would be located around the acidic hydrogen atom of the carboxylic group and the hydrogen of the N-H bond in the pyrazole ring.

Neutral Regions (Green): These areas, typically found over the carbon framework of the benzene (B151609) ring, represent regions of near-zero potential.

The MEP map provides a visual representation of how the molecule would interact with other reagents, substrates, or biological receptors.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity.

A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the electron-withdrawing nature of the formyl and carboxylic acid substituents is expected to influence the energies of the frontier orbitals. The HOMO is likely delocalized across the π-system of the indazole ring, while the LUMO may also be distributed over the ring system and the carbonyl groups. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract bonding electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

Molecular Modeling and Conformation Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. It is essential for studying the dynamic properties of molecules, such as conformational changes and tautomerism.

Indazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. The two primary forms are the 1H- and 2H-tautomers. nih.govresearchgate.net For most substituted indazoles, theoretical calculations and experimental evidence show that the 1H-indazole tautomer is thermodynamically more stable than the 2H-form. researchgate.netresearchgate.net Computational methods can precisely calculate the energy difference between these tautomers to predict their relative populations at equilibrium.

In addition to tautomerism, this compound exhibits conformational isomerism due to the rotation of the formyl (-CHO) and carboxylic acid (-COOH) groups around their single bonds to the indazole ring. Molecular modeling can be used to perform a potential energy surface scan for these rotations to identify the most stable conformers and the energy barriers between them.

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. DFT calculations are routinely used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Predicted IR Spectrum: Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands. For this compound, key predicted vibrations would include:

A broad O-H stretching band for the carboxylic acid dimer, typically in the 3500–2500 cm⁻¹ region. spectroscopyonline.com

Strong C=O stretching bands for the carboxylic acid (around 1730–1700 cm⁻¹) and formyl groups. spectroscopyonline.com

A C-O stretching vibration between 1320 and 1210 cm⁻¹. spectroscopyonline.com

N-H stretching and bending vibrations from the indazole ring.

Aromatic C-H and C=C stretching vibrations.

Predicted NMR Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov

¹H NMR: Predictions would show distinct signals for the protons on the benzene ring, a downfield signal for the formyl proton (-CHO), and highly deshielded signals for the N-H and carboxylic acid O-H protons.

¹³C NMR: The predicted spectrum would feature signals for the two carbonyl carbons (formyl and carboxyl) at the low-field end, along with signals corresponding to the aromatic and heterocyclic carbons of the indazole core. researchgate.net

These predicted spectra serve as a powerful tool for structural elucidation and for confirming the identity of the synthesized compound.

Emerging Research Directions and Future Perspectives for 4 Formyl 1h Indazole 3 Carboxylic Acid Chemistry

Novel Synthetic Methodologies

The synthesis of functionalized indazoles like 4-Formyl-1H-indazole-3-carboxylic acid is a key area of research. While direct synthesis of this specific molecule is not extensively documented, novel methodologies focus on the construction of the indazole core and the subsequent introduction of functional groups.

Core Indazole Synthesis: Recent approaches to the indazole skeleton, the parent structure of the target molecule, have moved towards more efficient and environmentally friendly methods. These include:

Copper-Catalyzed Reactions: A method involving the copper(II) acetate-catalyzed reaction of 2-formylboronic acids with diazodicarboxylates provides a convenient route to 1N-alkoxycarbonyl indazoles. nih.gov

Metal-Free Reactions: A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine derivatives offers a mild and operationally simple method to produce indazoles with broad functional group tolerance. organic-chemistry.org

[3+2] Annulation: The construction of the 1H-indazole skeleton can be achieved through a [3 + 2] annulation approach using arynes and various types of hydrazones. organic-chemistry.org

Introduction of the Formyl Group: The introduction of a formyl group onto an existing indazole ring is a critical step. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a -CHO group onto the ring. chemistrysteps.comwikipedia.org A patent application describes the use of Vilsmeier-Haack formylation on an indazole derivative as a key step in the synthesis of the compound YC-1. google.com More recent methods also include Selectfluor-mediated regioselective formylation, which has been successfully applied to 2H-indazoles using DMSO as the formylating agent under microwave conditions. thieme-connect.de

Table 1: Comparison of Methodologies for Indazole Synthesis and Formylation

| Methodology | Key Features | Reagents | Advantages |

|---|---|---|---|

| Core Synthesis | Copper-Catalyzed Annulation | 2-formylboronic acids, diazodicarboxylates, Cu(OAc)₂ | Utilizes readily available building blocks. nih.gov |

| Core Synthesis | Metal-Free Cyclization | 2-aminophenones, hydroxylamine derivatives | Operationally simple, mild conditions, insensitive to air/moisture. organic-chemistry.org |

| Formylation | Vilsmeier-Haack Reaction | POCl₃, DMF | Well-established, efficient for electron-rich systems. organic-chemistry.org |

| Formylation | Selectfluor-Mediated Formylation | Selectfluor, DMSO | Microwave-assisted, regioselective for certain indazoles. thieme-connect.de |

Advanced Computational Approaches in Molecular Design

Computational chemistry is an indispensable tool in modern drug discovery for designing and optimizing lead compounds. For a molecule like this compound, these approaches can predict its properties and guide the synthesis of derivatives with enhanced biological activity.

Key Computational Techniques:

Density Functional Theory (DFT): DFT calculations are used to study the physicochemical properties, electrostatic potential, and frontier molecular orbitals (HOMO-LUMO energy gaps) of novel indazole derivatives. researchgate.netnih.govresearchgate.net These calculations help in understanding the molecule's reactivity and stability.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov For indazole derivatives, docking studies have been used to evaluate their binding affinity to targets like the breast cancer aromatase enzyme and VEGFR-2 enzymes, helping to identify the most promising candidates for further development. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational methods are employed to build SAR models, which correlate the chemical structure of a compound with its biological activity. nih.gov This allows for the rational design of new derivatives with improved potency.

Table 2: Application of Computational Methods in Indazole Derivative Design

| Computational Method | Purpose | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Analyze electronic structure, stability, and reactivity. | Predict reaction sites and understand the influence of formyl and carboxyl groups on the indazole ring's properties. researchgate.net |

| Molecular Docking | Predict binding mode and affinity to biological targets. | Screen for potential protein targets and design derivatives with improved binding interactions. |

| Virtual Screening | Rapidly screen large libraries of virtual compounds. | Identify novel derivatives based on the this compound scaffold with high predicted activity. |

| ADME/T Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity. | Assess the "drug-likeness" of potential derivatives early in the design process. |

Broadening the Scope of Synthetic Applications

The dual functionality of this compound makes it a valuable intermediate for creating diverse molecular libraries for drug discovery. Both the carboxylic acid and the aldehyde groups can be selectively transformed into a wide array of other functional groups.

Reactions of the Carboxylic Acid Group: The carboxylic acid at the C3 position is a versatile handle for derivatization. Standard organic chemistry transformations can be applied to create libraries of compounds.

Amide Formation: Coupling the carboxylic acid with various amines using reagents like HATU or EDC produces indazole-3-carboxamides. nih.govderpharmachemica.com This is a common strategy to explore SAR, as the nature of the amine can be widely varied.

Esterification: Conversion to esters, such as the ethyl ester of 1H-indazole-3-carboxylic acid, can be achieved under standard conditions and may be useful for modifying solubility or as a protecting group. orgsyn.org

Reactions of the Formyl Group: The formyl group at the C4 position is a gateway to numerous chemical transformations, allowing for the introduction of new substituents and ring systems.

Reductive Amination: The aldehyde can react with amines in the presence of a reducing agent to form new C-N bonds, yielding substituted aminomethyl-indazoles.

Oxidation and Reduction: The formyl group can be easily oxidized to a second carboxylic acid group or reduced to a hydroxymethyl (alcohol) group, providing access to different classes of derivatives. acs.org

Carbon-Carbon Bond Formation: The aldehyde can participate in various C-C bond-forming reactions, such as the Wittig reaction to form alkenes, or aldol and Knoevenagel condensations to build more complex carbon skeletons. nih.gov

The synthetic utility of the formyl group is highlighted by its use as a linchpin in the functionalization of other heterocyclic systems, such as pyridines, demonstrating its value in creating diverse molecular architectures. chinesechemsoc.org

Table 3: Potential Synthetic Transformations and Resulting Derivatives

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Derivative Class |

|---|---|---|---|

| Carboxylic Acid | Amide Coupling | Amines, HATU/DIPEA | 1H-Indazole-3-carboxamides nih.gov |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | 1H-Indazole-3-carboxylates orgsyn.org |

| Formyl Group | Reduction | NaBH₄ | 4-(Hydroxymethyl)-1H-indazoles acs.org |

| Formyl Group | Wittig Reaction | Phosphonium ylide | 4-Vinyl-1H-indazoles acs.org |

| Formyl Group | Knoevenagel Condensation | Active methylene compounds, Base | Indazole-based α,β-unsaturated compounds |

| Formyl Group | Reductive Amination | Amines, NaBH₃CN | 4-(Aminomethyl)-1H-indazoles |

Q & A

Q. What are the optimal synthetic conditions for 4-formyl-1H-indazole-3-carboxylic acid?

Methodological Answer: The compound can be synthesized via condensation reactions involving 3-formyl-indazole precursors. A validated approach involves refluxing 3-formyl-1H-indazole derivatives with sodium acetate in acetic acid (3:1 molar ratio) for 3–5 hours, followed by recrystallization from a DMF/acetic acid mixture to achieve >90% purity . Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the formyl group and monitoring reaction progress via TLC (ethyl acetate/hexane, 1:1).

Q. How should this compound be stored to ensure stability?

Methodological Answer: The compound is hygroscopic and prone to decomposition at elevated temperatures. Store at 2–8°C in airtight, amber vials under inert gas (e.g., argon) to prevent oxidation of the formyl moiety. Periodic characterization via -NMR (DMSO-d6, δ 10.2 ppm for formyl proton) is recommended to verify integrity .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- Purity: HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, λ = 254 nm) with retention time ~8.2 min.

- Structure: -NMR (DMSO-d6: δ 8.5–8.7 ppm for indazole protons, δ 10.2 ppm for formyl), -NMR (δ 192 ppm for formyl carbon), and HRMS (calculated [M+H]⁺: 191.16, observed: 191.15) .

Advanced Research Questions

Q. How can the formyl group be exploited to synthesize heterocyclic derivatives (e.g., thiazoles or thiazolidinones)?

Methodological Answer: The formyl group undergoes Knoevenagel condensation with thiazolidin-4-one derivatives. For example, refluxing with 2-thioxo-thiazolidin-4-one (1:1 molar ratio) in acetic acid with sodium acetate yields 3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl) derivatives. Reaction progress is monitored by FTIR (disappearance of formyl C=O stretch at 1710 cm⁻¹) .

Q. How to resolve contradictions in synthetic yields when scaling up reactions?

Methodological Answer: Yield discrepancies often arise from incomplete mixing or localized overheating. Use a jacketed reactor with precise temperature control (±2°C) and employ high-shear mixing. For reactions >10 g scale, incremental addition of sodium acetate (to control exotherms) and post-reaction quenching with ice-water improve reproducibility .

Q. What strategies mitigate solubility challenges in aqueous reaction systems?

Methodological Answer: The compound exhibits poor solubility in water (<0.1 mg/mL at 25°C). Use polar aprotic solvents (e.g., DMF, DMSO) or surfactant-assisted micellar systems (e.g., 2% SDS in water) to enhance solubility. For biological assays, prepare stock solutions in DMSO and dilute to <1% v/v in buffer to avoid cytotoxicity .

Q. How to purify this compound from reaction by-products?

Methodological Answer: Column chromatography (silica gel, ethyl acetate/hexane 3:7) effectively removes unreacted starting materials. For persistent by-products (e.g., carboxylic acid dimers), employ acid-base extraction: dissolve in 1M NaOH, wash with dichloromethane, and precipitate with 1M HCl (pH 3–4) .

Q. What computational methods predict the reactivity of the formyl group?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electrophilicity at the formyl carbon (Fukui function = 0.12). Molecular docking (AutoDock Vina) can model interactions with biological targets (e.g., kinase active sites), guiding derivative design .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to validate decomposition pathways?

Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at 180°C, with mass loss corresponding to CO release (formyl group). Conflicting data may arise from impurities; repeat TGA with HPLC-pure samples and cross-validate via evolved gas analysis (FTIR-GC/MS) .

Q. Why do NMR spectra vary between synthetic batches?

Methodological Answer: Batch-to-batch variations in -NIST δ values (e.g., ±0.1 ppm for formyl proton) often result from residual solvent (e.g., acetic acid) or tautomerization (indazole NH vs. keto-enol forms). Dry samples under vacuum (40°C, 24 h) and record spectra in anhydrous DMSO-d6 to standardize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.